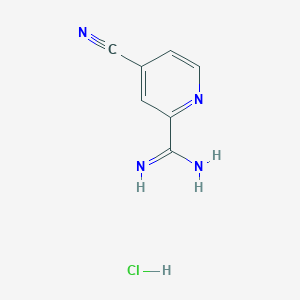4-Cyanopicolinimidamide hydrochloride
CAS No.: 1179361-12-6
Cat. No.: VC15989077
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1179361-12-6 |
|---|---|
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 4-cyanopyridine-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H |
| Standard InChI Key | NQQUEQRITZUNTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1C#N)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Cyanopicolinimidamide hydrochloride belongs to the class of pyridine-based imidamides. Its IUPAC name, 4-cyanopyridine-2-carboximidamide hydrochloride, reflects the substitution pattern: a cyano group at the 4-position and a carboximidamide group at the 2-position of the pyridine ring, with a hydrochloride counterion . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.61 g/mol | |
| Exact Mass | 182.03600 g/mol | |
| PSA (Polar Surface Area) | 86.55 Ų | |
| LogP (Partition Coefficient) | 1.84 |
The compound’s planar structure and electron-deficient pyridine ring enhance its reactivity in metal coordination, as evidenced by its use in nickel catalysis .
Spectroscopic and Computational Data
While experimental data on melting/boiling points are unavailable , computational analyses predict moderate solubility in polar aprotic solvents due to its high PSA . The SMILES string \text{N\C(=N\C#N)\c1ncccc1} and InChI key HMQYOLLIJRIQNB-UHFFFAOYSA- provide precise descriptors for cheminformatics applications.
Synthesis and Manufacturing
Precursor Synthesis: 4-Cyanopyridine
The parent compound, 4-cyanopyridine (CAS 100-48-1), is synthesized via ammoxidation of 4-methylpyridine. In a fixed-bed reactor, 4-methylpyridine and ammonia are preheated to 180–330°C, mixed with air, and passed over a catalyst at 330–450°C under 0.020–0.070 kPa pressure . This process achieves >99% conversion and >98% yield , producing a precursor critical for subsequent functionalization.
Applications in Catalysis and Medicinal Chemistry
Nickel-Catalyzed Cross-Coupling Reactions
In a landmark study, (Z)-N-cyanopicolinimidamide (PyCamCN) was identified as a superior ligand for nickel-catalyzed ketonylation reactions . Key findings include:
-
Ligand Efficiency: PyCamCN increased ketone yields by 30% compared to dtbpy ligands in PROTAC synthesis .
-
Mechanistic Insight: The ligand’s electron-withdrawing cyano group stabilizes nickel intermediates, facilitating oxidative addition of acyl electrophiles .
BRD4 Degradation via PROTACs
PROTACs leveraging 4-cyanopicolinimidamide hydrochloride derivatives demonstrated potent BRD4 degradation:
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| Amide (dBET1) | 95.0 | 80 |
| Ester | 5.4 | 83 |
| Alkane | 10.8 | 76 |
| Ketone (PyCamCN) | 9.2 | 85 |
The ketone-linked PROTAC (6) achieved 85% degradation efficiency at 9.2 nM, outperforming traditional amide-based designs . This underscores the compound’s role in optimizing ternary complex formation between E3 ligases and target proteins.
Physicochemical and Regulatory Considerations
Discontinuation and Alternatives
CymitQuimica discontinued 4-cyanopicolinimidamide hydrochloride in 2019 , prompting researchers to explore alternatives like 4-methoxy-N-cyanopicolinimidamide (CAS 908886) . Sigma-Aldrich offers (Z)-N′-cyanopicolinimidamide (89795-81-3), a non-salt analog, at $10.00/1g .
Future Directions and Challenges
-
Scalable Synthesis: Developing one-pot methodologies to streamline production.
-
Structure-Activity Studies: Modifying the pyridine and cyanoguanidine moieties to enhance binding kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume